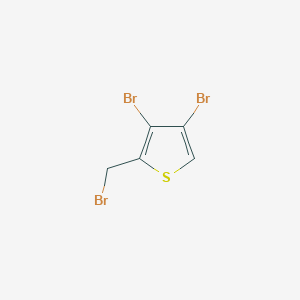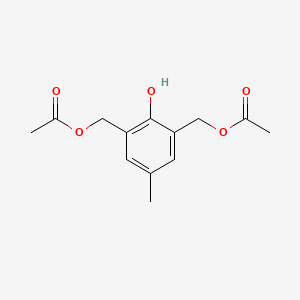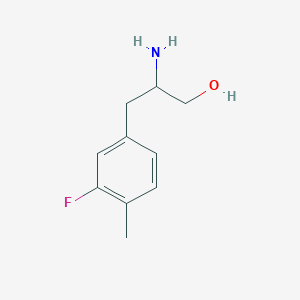
Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring system Thiophene derivatives are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Amidation and Esterification: The introduction of the carboxamido and carbamoyl groups can be achieved through amidation reactions using appropriate amines and carboxylic acids. Esterification can be carried out using methanol and acid catalysts.
Substitution Reactions: The methyl and p-tolyl groups can be introduced through substitution reactions using appropriate alkyl halides and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides and catalysts such as palladium or copper.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
作用機序
The mechanism of action of Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
- Methyl 2-(thiophene-2-carboxamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate
- Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(phenylcarbamoyl)thiophene-3-carboxylate
- Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate
Uniqueness
Methyl 4-methyl-2-(thiophene-2-carboxamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both carboxamido and carbamoyl groups on the thiophene ring provides opportunities for diverse chemical modifications and applications.
特性
分子式 |
C20H18N2O4S2 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
methyl 4-methyl-5-[(4-methylphenyl)carbamoyl]-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O4S2/c1-11-6-8-13(9-7-11)21-18(24)16-12(2)15(20(25)26-3)19(28-16)22-17(23)14-5-4-10-27-14/h4-10H,1-3H3,(H,21,24)(H,22,23) |
InChIキー |
SRAARGIPZIUSCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CS3)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]propanamide](/img/structure/B12074339.png)




![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)




![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)



